4-((4-Bromophenyl)sulfanyl)-6-(((4-chlorobenzyl)sulfanyl)methyl)-2-phenylpyrimidine
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Overview
Description
4-((4-Bromophenyl)sulfanyl)-6-(((4-chlorobenzyl)sulfanyl)methyl)-2-phenylpyrimidine is a complex organic compound that features a pyrimidine core substituted with bromophenyl, chlorobenzyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Bromophenyl)sulfanyl)-6-(((4-chlorobenzyl)sulfanyl)methyl)-2-phenylpyrimidine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the bromophenyl, chlorobenzyl, and phenyl groups through nucleophilic substitution reactions. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-((4-Bromophenyl)sulfanyl)-6-(((4-chlorobenzyl)sulfanyl)methyl)-2-phenylpyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl and chlorobenzyl groups can be reduced to their corresponding hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, potassium tert-butoxide, DMF, THF
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Hydrocarbons
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-((4-Bromophenyl)sulfanyl)-6-(((4-chlorobenzyl)sulfanyl)methyl)-2-phenylpyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-((4-Bromophenyl)sulfanyl)-6-(((4-chlorobenzyl)sulfanyl)methyl)-2-phenylpyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl groups can form covalent bonds with target proteins, leading to inhibition or activation of their function. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Bromophenyl)sulfanyl)-2-phenylpyrimidine
- 6-(((4-Chlorobenzyl)sulfanyl)methyl)-2-phenylpyrimidine
- 4-((4-Bromophenyl)sulfanyl)-6-methyl-2-phenylpyrimidine
Uniqueness
4-((4-Bromophenyl)sulfanyl)-6-(((4-chlorobenzyl)sulfanyl)methyl)-2-phenylpyrimidine is unique due to the presence of both bromophenyl and chlorobenzyl groups, which can impart distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-(4-bromophenyl)sulfanyl-6-[(4-chlorophenyl)methylsulfanylmethyl]-2-phenylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrClN2S2/c25-19-8-12-22(13-9-19)30-23-14-21(16-29-15-17-6-10-20(26)11-7-17)27-24(28-23)18-4-2-1-3-5-18/h1-14H,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYBNPSYGKBRFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)SC3=CC=C(C=C3)Br)CSCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrClN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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